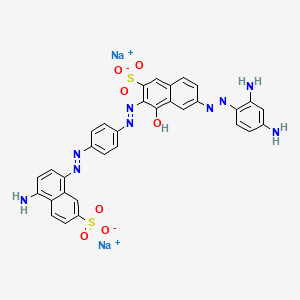

Disodium 3-((4-((4-amino-7-sulphonatonaphthyl)azo)phenyl)azo)-6-((2,4-diaminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Description

Origins and Early Innovations

The discovery of azo dyes in 1863 by Martius and Lightfoot marked a pivotal shift from natural to synthetic colorants. Their work on coupling diazonium ions with amines laid the groundwork for Peter Greiss’s synthesis of Bismarck brown, the first commercially viable azo dye. By the 1880s, derivatives such as para red and primuline red expanded the palette of available hues, driven by the industrial demand for durable, cost-effective dyes.

The post-aniline era, initiated by William Henry Perkin’s accidental synthesis of mauveine in 1856, accelerated the development of coal tar-derived dyes. This period saw the rise of aniline-based chemistry, enabling the production of structurally diverse azo compounds. Adolph von Baeyer’s 1870 synthesis of indigo further demonstrated the potential of synthetic pathways to replicate and improve upon natural dyes.

Industrial Advancements and Sulfonation

The introduction of sulfonic acid groups into azo dye structures during the late 19th century enhanced water solubility and fiber affinity, critical for textile applications. Direct Black 22, a related compound, exemplifies this innovation with its multi-azo and sulfonate groups, enabling direct bonding to cellulose fibers without mordants. These advancements positioned azo dyes as dominant players in industries ranging from textiles to printing inks.

Properties

CAS No. |

6409-25-2 |

|---|---|

Molecular Formula |

C32H23N9Na2O7S2 |

Molecular Weight |

755.7 g/mol |

IUPAC Name |

disodium;3-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-6-[(2,4-diaminophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C32H25N9O7S2.2Na/c33-18-2-11-29(27(35)14-18)40-38-21-3-1-17-13-30(50(46,47)48)31(32(42)24(17)15-21)41-37-20-6-4-19(5-7-20)36-39-28-12-10-26(34)23-9-8-22(16-25(23)28)49(43,44)45;;/h1-16,42H,33-35H2,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |

InChI Key |

SKCORUWBHQSGDM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 3-((4-((4-amino-7-sulphonatonaphthyl)azo)phenyl)azo)-6-((2,4-diaminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly known as Direct Black 9 (C.I. 31565), is a synthetic azo dye that has garnered attention due to its complex structure and potential biological implications. This article reviews the biological activity of this compound, focusing on its metabolic pathways, potential toxicological effects, and relevant case studies.

- Molecular Formula : C32H23N9Na2O7S2

- Molecular Weight : 755.69 g/mol

- CAS Number : 8003-62-1

- EINECS Number : 229-081-2

Metabolism and Biological Activity

Azo dyes, including this compound, undergo reductive cleavage in vivo to release aromatic amines. This metabolic process is facilitated by various enzymes in the liver and intestinal flora. The cleavage products can exhibit significant biological activity, including mutagenicity and carcinogenicity.

Key Metabolic Pathways

- Enzymatic Reduction : Azo dyes are metabolized by enzymes such as cytochrome P450s and NAD(P)H quinone oxidoreductase, leading to the formation of potentially harmful amines .

- Intestinal Microflora Role : Bacterial strains in the human gut can reduce azo compounds to amines, which may then be absorbed into systemic circulation .

- Carcinogenic Potential : Many azo dyes have been classified as Group 2B (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), raising concerns about long-term exposure .

Toxicological Studies and Case Reports

Numerous studies have assessed the toxicological effects of this compound:

Case Studies

- Textile Industry Exposure : Workers in textile manufacturing have reported increased incidences of bladder cancer associated with prolonged exposure to azo dyes, including Direct Black 9. The metabolites formed from these dyes are suspected carcinogens.

- Environmental Impact : Studies have shown that wastewater from dyeing processes containing Disodium 3-(...) can lead to environmental contamination, affecting aquatic life due to the bioaccumulation of toxic metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of disodium naphthalene sulfonates with azo-functionalized side chains. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Solubility and Stability: The target compound exhibits superior water solubility due to three sulfonate groups, outperforming analogues like the nitrophenyl-substituted 5850-35-1 (which has lower solubility due to hydrophobic nitro groups) . Stability varies with substituents: Methoxy and sulfonyl groups (e.g., 3626-41-3, 140174-02-3) enhance photostability, whereas amino groups in the target compound may increase susceptibility to oxidative degradation .

This property aligns with applications in catalysis or biomedical imaging . Compounds with sulfonyl or nitro groups (e.g., 5850-35-1, 140174-02-3) are more suited for industrial dyeing due to covalent binding capabilities .

Spectral Properties :

- The target compound’s multiple azo groups likely result in a broad UV-Vis absorption spectrum (400–600 nm), similar to 3626-41-3, which absorbs at 520 nm due to conjugated azo-nitrophenyl systems .

Preparation Methods

Raw Materials

- Aromatic amines such as 4-nitrobenzenamine (which is reduced to 4-aminobenzenamine)

- Sulphonated naphthalenes such as 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid

- 6-Amino-4-hydroxynaphthalene-2-sulfonic acid

- Benzene-1,3-diamine (m-phenylenediamine)

- Sodium hydroxide or alkaline medium for coupling reactions

Stepwise Synthesis Process

Nitro Reduction and Diazotization

- 4-Nitrobenzenamine is first reduced to 4-aminobenzenamine.

- The resulting aromatic amine is diazotized under acidic conditions to form the diazonium salt.

-

- The diazonium salt is coupled with 5-aminonaphthalene-2-sulfonic acid or 8-aminonaphthalene-2-sulfonic acid in alkaline medium to form an azo intermediate.

Second Diazotization and Coupling

- The intermediate is further diazotized to generate a new diazonium salt.

- This is coupled with 6-amino-4-hydroxynaphthalene-2-sulfonic acid to extend the azo linkage.

Final Coupling with Benzene-1,3-diamine

- The last diazonium salt formed is coupled with benzene-1,3-diamine (m-phenylenediamine) to complete the azo dye structure.

Reaction Conditions

- Diazotization is typically performed at low temperatures (0–5 °C) in acidic aqueous media.

- Coupling reactions are carried out in alkaline conditions (pH ~8-10) to facilitate azo bond formation.

- Controlled addition rates and stirring are critical to avoid side reactions and formation of unwanted nitrogen compounds.

- The entire process requires careful pH and temperature control to ensure high yield and purity.

Research Findings and Data Summary

| Step | Reactants | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| Nitro reduction | 4-Nitrobenzenamine | Reducing agent (e.g., Sn/HCl) | 4-Aminobenzenamine | Precursor for diazotization |

| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C, acidic medium | Diazonium salt | Must be fresh, low temp to avoid decomposition |

| First azo coupling | Diazonium salt + 5- or 8-aminonaphthalene-2-sulfonic acid | Alkaline medium (pH 8-10) | Monoazo intermediate | pH critical for coupling efficiency |

| Second diazotization | Monoazo intermediate + NaNO2 + HCl | 0–5 °C, acidic medium | Diazonium salt intermediate | Prepared for next coupling |

| Second azo coupling | Diazonium salt + 6-amino-4-hydroxynaphthalene-2-sulfonic acid | Alkaline medium (pH 8-10) | Di-azo intermediate | Extends azo chain |

| Final azo coupling | Diazonium salt + benzene-1,3-diamine | Alkaline medium (pH 8-10) | Final azo dye compound | Completes dye structure |

| Purification and salt formation | Crude dye + NaOH or Na2CO3 | Ambient to mild heating | Disodium salt of azo dye | Enhances solubility and stability |

Q & A

Q. How can its environmental fate be evaluated in aquatic systems?

- Conduct photodegradation studies under simulated sunlight (λ >290 nm) with LC-MS monitoring. Assess adsorption to sediments via batch experiments (e.g., Freundlich isotherms). Ecotoxicity assays (e.g., Daphnia magna mortality) quantify bioaccumulation potential. Data inform regulatory frameworks for sulfonated azo dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.